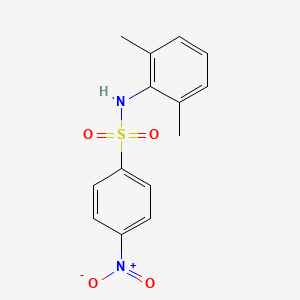

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-4-3-5-11(2)14(10)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQBCUWRWHQCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Sulfonyl Azides

The iron-catalyzed amidation method requires 4-nitrobenzenesulfonyl azide as a key intermediate. This precursor is synthesized via nucleophilic substitution:

- Dissolve 4-nitrobenzenesulfonyl chloride (10 mmol) in acetone (10 mL).

- Add sodium azide (2.0 equiv) in water (6 mL) dropwise at 0°C.

- Stir overnight at room temperature.

- Extract with ethyl acetate, wash with Na₂CO₃ and water, and dry over MgSO₄.

Key Data :

- Yield: >90% (crude, used without further purification).

- Hazards: Sulfonyl azides are shock-sensitive; handle with care.

Iron-Catalyzed Regioselective C–H Amidation

Reaction Conditions and Optimization

The amidation employs FeBr₂ as a catalyst to activate the C–H bond of 2,6-dimethylbenzene derivatives:

| Parameter | Specification |

|---|---|

| Catalyst | FeBr₂ (20 mol%) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 100°C |

| Time | 60 hours |

| Substrate Ratio | 4-Nitrobenzenesulfonyl azide : 2,6-Dimethylbenzene = 1:4 |

Mechanistic Insights :

FeBr₂ facilitates single-electron transfer (SET), generating a nitrene intermediate that inserts into the aromatic C–H bond. The ortho-directing effect of methyl groups ensures preferential amidation at the 2,6-positions.

Workup and Purification

- Cool the reaction mixture to room temperature.

- Purify by column chromatography (SiO₂, hexane/ethyl acetate 5:1).

- Isolate the product as a beige solid.

Performance Metrics :

- Yield: 75% (mixture of 2,6- and 2,4-isomers, 75:25 ratio).

- Melting Point: 110°C (recrystallized from ethanol).

Palladium-Catalyzed Enantioselective Synthesis

While primarily used for axially chiral sulfonamides, Pd-catalyzed methods offer insights into steric control:

- Catalyst: Chiral Pd complexes (e.g., (R)-BINAP-Pd).

- Substrate: N-(2-Iodo-4,6-dimethylphenyl)-4-methylbenzenesulfonamide.

- Outcome: Achieves rotational stability but lower relevance for non-chiral targets.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 8.32–8.27 (m, 2H, Ar–H), 7.93–7.88 (m, 2H, Ar–H), 7.15–7.03 (m, 2H, Ar–H), 6.97–6.94 (m, 1H, Ar–H), 6.46 (s, 1H, NH), 2.28 (s, 6H, CH₃).

¹³C NMR (100 MHz, CDCl₃) :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Preparation Methods

Scientific Research Applications

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Medicine: Potential use as an antimicrobial agent. Research is ongoing to explore its efficacy against various bacterial strains.

Industry: Used in the development of dyes and pigments due to its stable chemical structure and vibrant color.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Physicochemical Properties

The substituent at the para position of the benzenesulfonyl group significantly alters molecular properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound increases acidity of the sulfonamide N-H proton compared to methyl (-CH₃) or amino (-NH₂) substituents, influencing hydrogen-bonding interactions in crystal lattices .

- Hydrophobicity : The methyl-substituted analog (CAS 4703-15-5) exhibits higher hydrophobicity (logP ~3.2 estimated) compared to the nitro derivative (logP ~2.5), affecting bioavailability .

Structural and Crystallographic Comparisons

Crystal Packing :

- In N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide (), the N-H bond orients away from ortho-chloro groups to minimize steric clashes, forming a planar sulfonamide core . The nitro analog likely adopts a similar conformation but with stronger intermolecular interactions due to the nitro group’s polarity.

- The unintended synthesis of a "double" sulfonamide () highlights the reactivity of sulfonyl chlorides with amines, a pathway relevant to the target compound’s synthesis .

Bond Lengths and Angles :

Research Findings and Data Gaps

- Synthesis Challenges: Nitro-substituted sulfonamides require controlled nitration conditions to avoid over-oxidation. The target compound’s synthesis likely parallels methods for 4-methyl or 4-amino analogs but with nitration as a critical step .

Unresolved Questions :

- Experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence. Further studies are needed to validate computational predictions (e.g., nitro group’s impact on binding affinity).

Chemical Reactions Analysis

Catalytic Asymmetric N-Allylation

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide participates in enantioselective N-allylation reactions using chiral palladium catalysts. With (S,S)-Trost ligand-(allyl-PdCl)₂ , the reaction achieves:

This method produces rotationally stable N-C axially chiral sulfonamides, valuable in asymmetric synthesis. The stereochemical outcome is influenced by the electronic nature of substituents on the ethynyl group .

Diastereoselective Bromination

In halogenation reactions, the compound reacts with N-bromo reagents (e.g., NsNBr₂) under cryogenic conditions (–78°C) to form brominated derivatives. Key observations include:

The bromination site selectivity depends on steric effects from the 2,6-dimethyl groups and hydrogen-bonding interactions with the sulfonamide moiety.

Comparative Reaction Analysis with Structural Analogues

Reactivity differences between this compound and related compounds are summarized below:

Table 1: Bromination Optimization

| Entry | Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NsNBr₂ | CH₂Cl₂ | –78 | 76 |

| 2 | NBS/NsNH₂ | CH₂Cl₂ | –78 | 80 |

| 3 | NBP/NsNH₂ | CH₂Cl₂ | –50 | 27 |

Table 2: Catalytic Asymmetric Allylation

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| 4-Tolylethynyl derivative | (S,S)-Trost-Pd | 88 | 98 |

| Trimethylsilylethynyl derivative | (S,S)-Trost-Pd | 75 | 75 |

Mechanistic Insights

-

Steric Effects : The 2,6-dimethyl groups enforce a twisted molecular conformation, directing electrophilic attacks to the para position of the sulfonamide ring .

-

Hydrogen Bonding : The sulfonamide NH group stabilizes transition states in asymmetric catalysis, enhancing enantioselectivity .

-

Electronic Effects : The nitro group withdraws electron density, increasing the electrophilicity of adjacent carbon atoms for nucleophilic substitutions .

Q & A

Q. What synthetic routes are reported for N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide?

Methodology :

- Sulfonamide Formation : React 4-nitrobenzenesulfonyl chloride with 2,6-dimethylaniline in a 1:1 stoichiometric ratio under basic conditions (e.g., in chloroform or ethanol with catalytic triethylamine). Monitor reaction completion via TLC .

- Purification : Recrystallize the crude product from ethanol or ethanol-water mixtures to achieve high purity (>98%). Slow evaporation at room temperature yields single crystals suitable for X-ray diffraction .

Q. How is the compound characterized structurally?

Methodology :

- X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. Hydrogen atoms are positioned via riding models, while NH groups are located via difference Fourier maps. Validate structural parameters (bond lengths, angles) using CIF-check tools .

- Spectroscopy : Confirm identity via -NMR (amide proton at δ 7.8–8.2 ppm) and IR (S=O stretching at ~1150–1350 cm) .

Q. What solvent systems are optimal for crystallization?

Methodology :

- Use ethanol or ethanol-water mixtures (3:1 v/v) for slow evaporation. Crystal quality depends on solvent polarity and evaporation rate. Ethanol minimizes lattice defects due to moderate polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do substituents on the aryl group affect crystal packing?

Methodology :

-

Compare torsion angles and intermolecular interactions in analogs. For example:

Compound C–SO–NH–C Torsion Angle Inter-ring Tilt Angle N-(2,6-Dimethylphenyl)-4-nitro 88.0° 49.8° N-Phenyl-4-methyl -51.6° 68.4° N-(2,5-Dimethylphenyl)-4-methyl -61.0° 49.4° -

Key Insight : Bulkier substituents (e.g., 2,6-dimethyl) increase steric hindrance, altering hydrogen-bonded chains (N–H⋯O) and crystal symmetry .

Q. How to resolve data contradictions in crystallographic refinement?

Methodology :

- Validation Tools : Use PLATON (ADDSYM) to detect missed symmetry elements. For enantiomer-polarity issues, apply Flack’s x parameter instead of Rogers’ η to avoid false chirality assignments in near-centrosymmetric structures .

- Displacement Parameters : Refine anisotropic displacement parameters for non-H atoms. Restrain NH groups with isotropic = 1.2× the parent atom .

Q. What strategies optimize reaction yields for nitro-substituted sulfonamides?

Methodology :

Q. How do nitro groups influence electronic properties in sulfonamides?

Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect increases sulfonamide acidity (pKa ~8–10), impacting solubility and reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address?

Methodology :

- Purity Check : Re-examine melting points after repeated recrystallization. Impurities (e.g., unreacted 2,6-dimethylaniline) lower observed melting points.

- Calibration : Use differential scanning calorimetry (DSC) for precise measurement. Reported mp ranges (e.g., 178–183°C for 4-nitrobenzenesulfonamide derivatives) vary with heating rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.